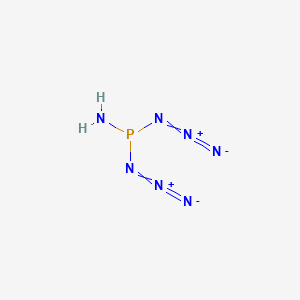
6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione typically involves the reaction of m-toluidine with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinazolinone: Another heterocyclic compound with potential medicinal applications.
2-Methyl-3-(m-tolyl)-4(3H)-quinazolinone: Known for its antimicrobial properties.
Uniqueness
6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione is unique due to its specific thiadiazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
94014-50-3 |
|---|---|
Molecular Formula |
C10H9N3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
2-amino-6-(3-methylphenyl)-1,3,5-thiadiazine-4-thione |
InChI |
InChI=1S/C10H9N3S2/c1-6-3-2-4-7(5-6)8-12-10(14)13-9(11)15-8/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
QLVMQVDMTDYHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
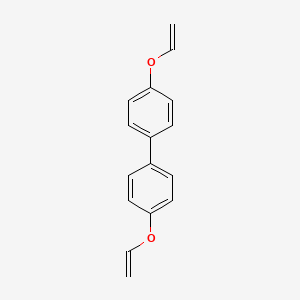
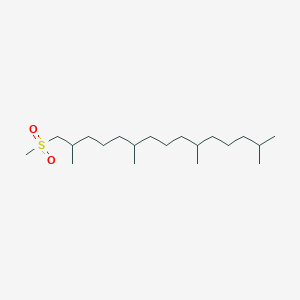
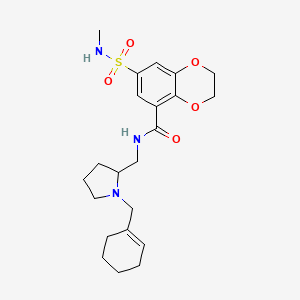
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
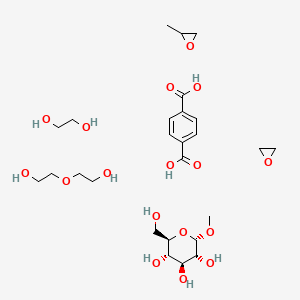

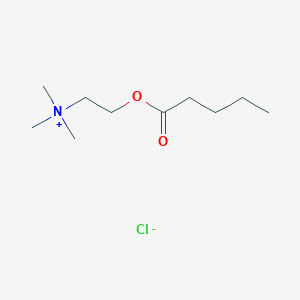

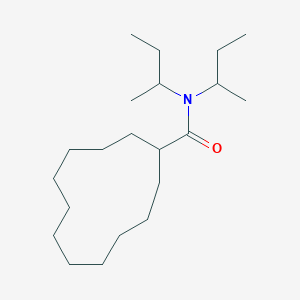
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

